N-Trifluoroacetyl-N'-thioformamidohydrazine
Overview
Description
N-Trifluoroacetyl-N'-thioformamidohydrazine is a chemical compound involved in various organic synthesis processes. It is part of a broader category of compounds that undergo reactions to form different chemical structures, showcasing the importance of trifluoroacetyl derivatives in organic chemistry.
Synthesis Analysis
Trifluoroacetyl derivatives of hydrazines, including N-Trifluoroacetyl-N'-thioformamidohydrazine, undergo reductive cleavage of the N-N bond with samarium(II) iodide in the presence of MeOH, leading to the formation of trifluoroacetamides in high yields. This method accommodates alkene functionality and avoids racemization, providing chiral amines with a TFA protecting group (Ding & Friestad, 2004).
Molecular Structure Analysis
N-Trifluoroacetylated sulfoximines react with trifluoromethylstyrenes in a one-pot domino reaction to give fluorinated 5,6-dihydro-1,2-thiazine 1-oxides. The molecular structure of the resulting product was confirmed by X-ray crystallographic analysis, illustrating the versatility of N-Trifluoroacetyl compounds in forming complex molecular structures (Wang, Rissanen, & Bolm, 2023).
Scientific Research Applications
1. NMR Spectroscopy and Instability Study
N-Trifluoroacetyl-N'-thioformamidohydrazine exhibits instability even in solid state, as shown by NMR spectroscopy. The NMR data of related compounds, such as formyl-, acet-, and trifluoroacet-hydrazide, have been compared to explore their conformational dependencies (Fritz et al., 1990).
2. Reductive Cleavage in Organic Synthesis
Trifluoroacetyl derivatives of hydrazines, including N-Trifluoroacetyl-N'-thioformamidohydrazine, are utilized in organic synthesis for efficient reductive cleavage of N-N bonds. This method yields trifluoroacetamides and is notable for accommodating alkene functionality and avoiding racemization (Ding & Friestad, 2004).
3. Application in Peptide Chemistry
This compound has been used in the trifluoroacetylation of amino acid- and dipeptide esters. Its advantages and limitations as a polymeric reagent in peptide chemistry have been discussed, emphasizing its potential for converting amino acid methyl esters to N-trifluoroacetyl derivatives (Tesch & Schulz, 1981).
4. Domino Reactions in Organic Chemistry
The compound is involved in one-pot domino reactions with 1-trifluoromethylstyrenes, leading to fluorinated 5,6-dihydro-1,2-thiazine 1-oxides. This process includes nucleophilic allylic and vinylic substitutions, highlighting its utility in creating complex fluorinated structures (Wang, Rissanen & Bolm, 2023).
properties
IUPAC Name |
[(2,2,2-trifluoroacetyl)amino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N3OS/c4-3(5,6)1(10)8-9-2(7)11/h(H,8,10)(H3,7,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKAYYZWWYJPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477408 | |
Record name | N-Trifluoroacetyl-N'-thioformamidohydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyl-N'-thioformamidohydrazine | |
CAS RN |
51321-51-8 | |
Record name | N-Trifluoroacetyl-N'-thioformamidohydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.